N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is a complex organic compound notable for its potential therapeutic applications. This compound belongs to a class of heterocyclic compounds that exhibit various biological activities, including inhibition of specific kinases involved in cellular signaling pathways.
The compound has been synthesized and characterized in several studies, highlighting its synthetic pathways and biological activities. Notably, it has been explored for its role as an inhibitor of Jun N-terminal kinases (JNK2 and JNK3) and has shown promising results in terms of potency and selectivity against other kinases within the mitogen-activated protein kinase family .
This compound is classified as a benzothiophene derivative with a pyrazole moiety. It is recognized for its structural complexity, which contributes to its biological activity. The presence of cyano, nitro, and acetamide functional groups enhances its reactivity and potential interactions with biological targets.
The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide typically involves a multi-step process:
The synthesis employs techniques such as refluxing and recrystallization to ensure high purity and yield. Characterization methods include nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-mass spectrometry (LC-MS) to confirm the structure of the synthesized compound.
The molecular formula of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide is C17H19N5O3S. The compound features a benzothiophene core substituted with cyano and acetamide groups along with a nitro-substituted pyrazole ring.
Key structural data includes:
The reactions involving this compound primarily focus on its interactions within biological systems. It has been shown to selectively inhibit JNK2 and JNK3 kinases, which are critical in various signaling pathways associated with cell proliferation and apoptosis.
The binding interactions have been characterized using X-ray crystallography, revealing that the cyano group forms hydrogen bonds within the ATP-binding site of the kinases. This unique binding mode contributes to its selectivity against other kinases such as JNK1 and p38alpha .
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide acts primarily as an inhibitor by binding to the active sites of JNK kinases. The presence of specific functional groups facilitates strong interactions with key amino acids in the active site.
Studies indicate that the compound forms multiple hydrogen bonds with residues such as PHE177 and GLN413 within the target kinases . This selective binding profile underlies its potential therapeutic applications in diseases where JNK signaling is implicated.
The compound exhibits characteristics typical of solid organic compounds:
Key chemical properties include:
Relevant analyses indicate that it maintains structural integrity under standard laboratory conditions but may be sensitive to extreme pH or heat .
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-{4-nitro-3,5-dimethyl-1H-pyrazol-1-yl}acetamide has potential applications in:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2